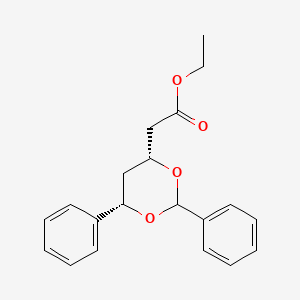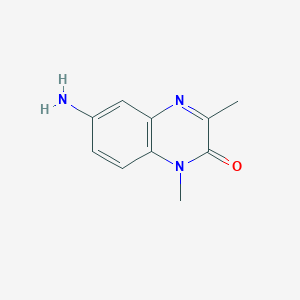![molecular formula C12H9ClMgN4 B12595210 Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- CAS No. 629604-02-0](/img/structure/B12595210.png)
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is an organometallic compound that acts as a Lewis acid and a strong base. It is commonly used in organic synthesis, particularly in the formation of Grignard reagents, which are pivotal in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- typically involves the reaction of benzyl chloride with magnesium in the presence of an organic solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then heated under reflux conditions to facilitate the formation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. Additionally, coupling reactions can yield complex organic molecules with multiple functional groups .
Applications De Recherche Scientifique
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the preparation of biologically active compounds and as a tool for studying biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- involves its role as a nucleophile in organic reactions. It attacks electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylmagnesium chloride: Similar in structure and reactivity, used in similar types of reactions.
Phenylmagnesium bromide: Another Grignard reagent with similar applications but different reactivity due to the presence of bromine.
Ethylmagnesium chloride: Used in the synthesis of different organic compounds, with variations in reactivity and selectivity.
Uniqueness
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable Grignard reagents makes it a valuable tool in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
629604-02-0 |
|---|---|
Formule moléculaire |
C12H9ClMgN4 |
Poids moléculaire |
268.98 g/mol |
Nom IUPAC |
magnesium;9-benzyl-6H-purin-6-ide;chloride |
InChI |
InChI=1S/C12H9N4.ClH.Mg/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FJUDNNGECPDXAT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


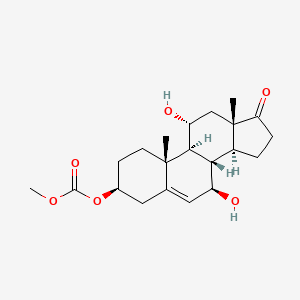
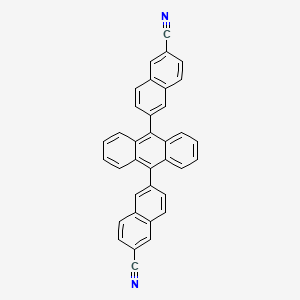
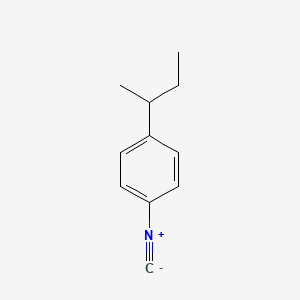


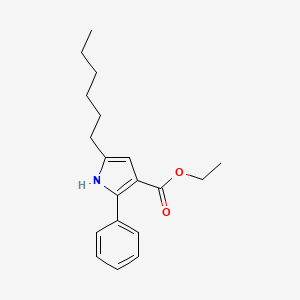
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
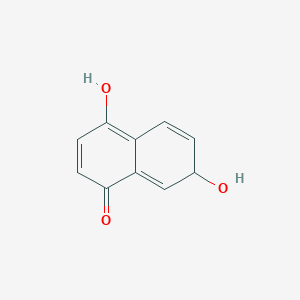

![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)

